molecular formula C20H27NO6 B583852 3-Hydroxy Tolperisone Maleate CAS No. 283585-02-4

3-Hydroxy Tolperisone Maleate

Cat. No.: B583852
CAS No.: 283585-02-4
M. Wt: 377.4 g/mol
InChI Key: LBIPWJFYYZEVQC-BTJKTKAUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Hydroxy Tolperisone Maleate involves several synthetic routes. One common method is the hot melt granulation technique, which uses lipophilic surfactants like cetyl alcohol, beeswax, stearic acid, glyceryl monostearate, and carnauba wax . The process involves melting the surfactants and mixing them with the active pharmaceutical ingredient to form granules. These granules are then compressed into tablets.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for efficiency and yield, ensuring high-quality production standards. The use of controlled drug delivery systems, such as effervescent floating matrix tablets, helps in achieving site-specific delivery and controlled release of the compound .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy Tolperisone Maleate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used to introduce hydroxyl groups into the compound.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to reduce carbonyl groups to hydroxyl groups.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed: The major products formed from these reactions include various hydroxylated and alkylated derivatives of this compound. These derivatives are studied for their enhanced pharmacological activities and potential therapeutic applications.

Scientific Research Applications

Chemistry: In chemistry, 3-Hydroxy Tolperisone Maleate is used as a reference standard for analytical methods. It helps in the identification and quantification of Tolperisone and its impurities in pharmaceutical formulations .

Biology: In biological research, the compound is studied for its effects on muscle relaxation and its potential use in treating muscle-related disorders. It is also used in pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion in the body .

Medicine: Medically, this compound is explored for its potential use in treating conditions like musculoskeletal pain, muscle stiffness, and spasms. It is believed to work by modulating the activity of certain ion channels in the central nervous system, leading to muscle relaxation .

Industry: In the pharmaceutical industry, the compound is used in the development of new formulations and drug delivery systems. Its role as an impurity standard helps in ensuring the quality and safety of Tolperisone-based medications .

Mechanism of Action

The precise mechanism of action of 3-Hydroxy Tolperisone Maleate is not completely understood. it is known to block sodium and calcium channels, which play a crucial role in muscle contraction and relaxation . The compound possesses a high affinity for nervous system tissue, reaching the highest concentrations in the brainstem, spinal cord, and peripheral nerves . By modulating ion channel activity, it helps in reducing muscle spasms and associated pain.

Comparison with Similar Compounds

    Tolperisone: The parent compound, used as a muscle relaxant.

    Eperisone: Another muscle relaxant with similar pharmacological properties.

    Tizanidine: A centrally acting muscle relaxant used to treat muscle spasticity.

    Baclofen: A muscle relaxant that acts on the central nervous system to reduce muscle spasms.

Comparison: 3-Hydroxy Tolperisone Maleate is unique due to its specific hydroxylation, which may enhance its pharmacological properties compared to its parent compound, Tolperisone . Unlike other muscle relaxants like Eperisone, Tizanidine, and Baclofen, this compound is primarily used as an impurity standard and reference material in scientific research .

Properties

CAS No.

283585-02-4

Molecular Formula

C20H27NO6

Molecular Weight

377.4 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;1-(3-hydroxy-4-methylphenyl)-2-methyl-3-piperidin-1-ylpropan-1-one

InChI

InChI=1S/C16H23NO2.C4H4O4/c1-12-6-7-14(10-15(12)18)16(19)13(2)11-17-8-4-3-5-9-17;5-3(6)1-2-4(7)8/h6-7,10,13,18H,3-5,8-9,11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

LBIPWJFYYZEVQC-BTJKTKAUSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)C(C)CN2CCCCC2)O.C(=C\C(=O)O)\C(=O)O

SMILES

CC1=C(C=C(C=C1)C(=O)C(C)CN2CCCCC2)O.C(=CC(=O)O)C(=O)O

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(C)CN2CCCCC2)O.C(=CC(=O)O)C(=O)O

Synonyms

1-(3-Hydroxy-4-methylphenyl)-2-methyl-3-(1-piperidinyl)-1-propanone (2Z)-2-Butenedioate; 

Origin of Product

United States

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